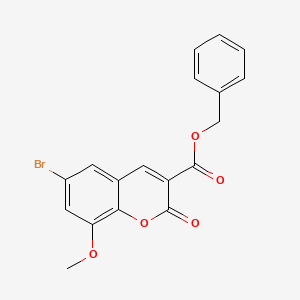

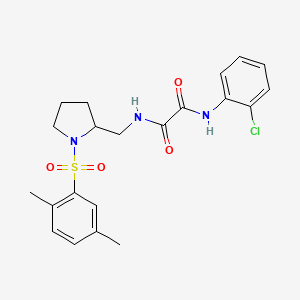

benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific compound is not directly studied in the provided papers, but related compounds with similar structural features are discussed, which can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related chromene derivatives is described in the literature. For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is achieved through a radiolabeling process, which involves methylation and ester hydrolysis steps . Another method for synthesizing chromene derivatives, such as 6H-benzo[c]chromen-6-ones, involves microwave-assisted cyclization of aryl 2-bromobenzoates in the presence of K2CO3 . These methods could potentially be adapted for the synthesis of benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromene derivatives has been characterized using various spectroscopic techniques. For example, the structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was established using IR, UV, 1H NMR, 13C NMR, and mass spectrometry . Additionally, the crystal structure of a similar compound revealed a coplanar arrangement of the chromene fused-ring system and a perpendicular orientation of the bromobenzene ring . These findings suggest that benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate may also exhibit a planar chromene core with substituents that could influence its overall geometry and electronic properties.

Chemical Reactions Analysis

Chromene derivatives participate in various chemical reactions. The Reformatsky reaction, for example, has been used to react methyl α-bromoisobutyrate with 2-oxo-2H-benzo[f]chromene-3-carboxylates to afford derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid . This reaction involves the formation of new carbon-carbon bonds and could be relevant for the functionalization of the benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. For instance, the luminescence and ionochromic properties of 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines and hydrazones have been studied, revealing their ability to form colored complexes with metal cations and anions, leading to changes in absorption and fluorescence properties . These properties suggest that benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate may also exhibit interesting optical properties, which could be explored for potential applications in sensing or imaging.

科学的研究の応用

Synthesis of Bioactive Heterocyclic Compounds

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate serves as a precursor in the synthesis of bioactive heterocyclic compounds. These compounds are crucial for developing pharmaceuticals due to their pharmacological importance. Synthetic protocols for such structures involve complex reactions, including Suzuki coupling for biaryl synthesis, followed by lactonization, and reactions with Michael acceptors. These methods enable the efficient production of compounds with potential therapeutic applications, highlighting the compound's role in advancing medicinal chemistry (Ofentse Mazimba, 2016).

Anticancer Drug Development

Another significant application is in the development of anticancer drugs. Certain derivatives of benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibit high tumor specificity and reduced toxicity toward normal cells. This property is crucial for designing safer and more effective anticancer therapies. For instance, specific chromenone compounds have demonstrated promising results in inducing apoptotic cell death in cancer cell lines, offering a pathway to new cancer treatments with minimal side effects (Y. Sugita et al., 2017).

Antioxidant and Radical Scavenger Activities

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives also show potential as antioxidants and radical scavengers. This activity is linked to their structure, which can neutralize active oxygen species and interrupt free radical processes that lead to cellular damage. Such compounds could contribute to the prevention or treatment of diseases caused by oxidative stress, making them valuable for research in nutraceuticals and preventive medicine (Preeti Yadav et al., 2014).

特性

IUPAC Name |

benzyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-22-15-9-13(19)7-12-8-14(18(21)24-16(12)15)17(20)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKSDOQLNKVWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)